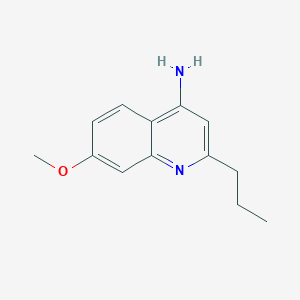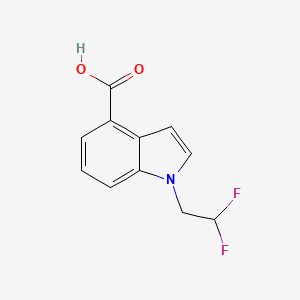
1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid is a compound that features an indole core substituted with a difluoroethyl group at the nitrogen atom and a carboxylic acid group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid typically involves the introduction of the difluoroethyl group to the indole core. One common method involves the reaction of 1H-indole-4-carboxylic acid with 2,2-difluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The difluoroethyl group can be reduced under specific conditions.
Substitution: The indole core can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced to the indole core under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding aldehydes or ketones, while substitution reactions can introduce various functional groups to the indole core.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring indole derivatives.
Industry: Utilized in the development of materials with specific properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The difluoroethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable pharmacophore in drug design. The indole core can interact with various biological targets, including enzymes and receptors, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds also feature the difluoroethyl group and have been studied for their fungicidal activities.
1-(2,2,2-Trifluoroethyl)-1H-indole-4-carboxylic acid: Similar to the target compound but with an additional fluorine atom, which can influence its chemical properties and reactivity.
Uniqueness
1-(2,2-Difluoroethyl)-1H-indole-4-carboxylic acid is unique due to the specific positioning of the difluoroethyl group and the carboxylic acid on the indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H9F2NO2 |
|---|---|
Molekulargewicht |
225.19 g/mol |
IUPAC-Name |
1-(2,2-difluoroethyl)indole-4-carboxylic acid |
InChI |
InChI=1S/C11H9F2NO2/c12-10(13)6-14-5-4-7-8(11(15)16)2-1-3-9(7)14/h1-5,10H,6H2,(H,15,16) |
InChI-Schlüssel |
OGOCXQMEMJSCEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CN(C2=C1)CC(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


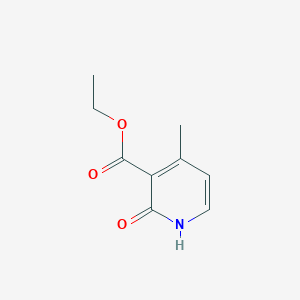
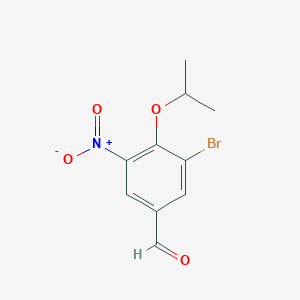
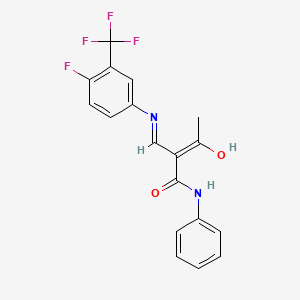
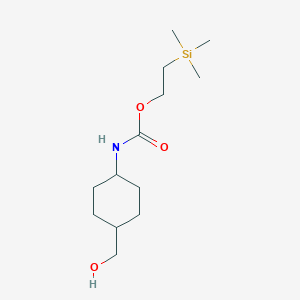
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13723036.png)
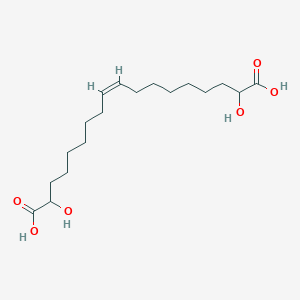
![2-(5-(3-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13723056.png)
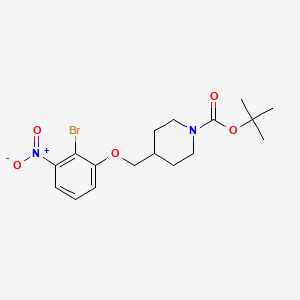
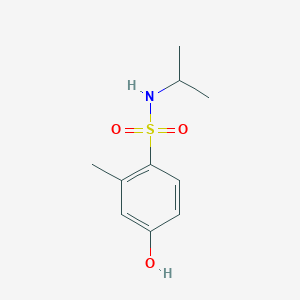
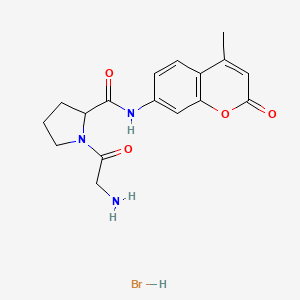
![N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B13723081.png)

![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)
